REACTION_SMILES
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[CH2:19]([CH:20]=[CH2:21])[NH2:22].[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[c:7]([Cl:18])[n:8][c:9](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[n:10][cH:11]1.[CH3:23][CH2:24][OH:25]>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[c:7]([NH:22][CH2:19][CH:20]=[CH2:21])[n:8][c:9](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[n:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cnc(-c2ccccc2)nc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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C=CCNc1nc(-c2ccccc2)ncc1C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |